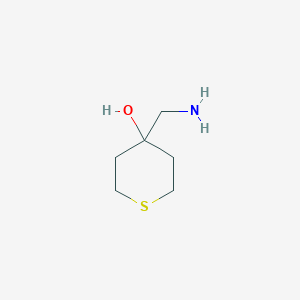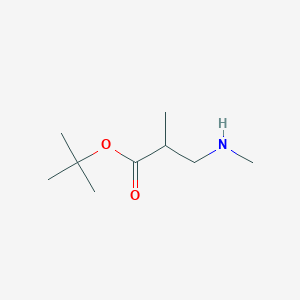
4-Bromo-2-phenoxythiazole
Vue d'ensemble
Description
4-Bromo-2-phenoxythiazole is a chemical compound with the molecular formula C9H6BrNOS . It has a molecular weight of 256.12 . The compound is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-phenoxythiazole consists of a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) attached to a phenyl group and a bromine atom . The InChI code for the compound is 1S/C9H6BrNOS/c10-8-6-13-9(11-8)12-7-4-2-1-3-5-7/h1-6H .Physical And Chemical Properties Analysis
4-Bromo-2-phenoxythiazole has a molecular weight of 256.12 g/mol . It has a topological polar surface area of 50.4 Ų and a complexity of 164 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques
4-Bromo-2-phenoxythiazole derivatives are synthesized using various techniques. For example, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole was synthesized from α-bromo-1-(4-hydroxyphenyl)-1-pentone and thiourea, demonstrating the versatility of 4-bromo-2-phenoxythiazole in synthesis processes (He, Hu, Cao, & Ye, 2011).
Crystal Structure Analysis
The crystal structure of various derivatives, such as the ethanol solvate 0.25 hydrate of a synthesized thiazole, can be determined using X-ray diffraction analysis. This highlights the importance of 4-bromo-2-phenoxythiazole in the study of molecular structures (He, Hu, Cao, & Ye, 2011).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity: Derivatives of 4-bromo-2-phenoxythiazole, such as various Schiff bases and Thiazolidinone, have been evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of these compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Anti-Proliferative and Antitumor Applications
- Urease and Anti-Proliferative Activity: Novel 1,2,4-substituted triazoles, synthesized through a multistep protocol involving 4-bromo-2-phenoxythiazole derivatives, have shown promise as urease inhibitors and in anti-proliferative activity. This suggests their potential application in medical research, particularly in targeting cancer cells (Ali et al., 2022).
Applications in Organic Synthesis
- Modification Under Microwave Irradiation: Studies have shown the feasibility of synthesizing 2-amino-4-phenylthiazole derivatives under microwave irradiation, starting with 2-amino-5-bromo-4-phenylthiazole. This method highlights the utility of 4-bromo-2-phenoxythiazole in organic synthesis, particularly in reducing reaction times (Khrustalev, 2009).
Applications in Metal Complex Synthesis
- Metal Complex Synthesis: The synthesis and characterization of sulfonamide-derived ligands and their metal complexes, involving 4-bromo-2-phenoxythiazole, have been explored. This research shows the compound's relevance in developing new materials with potential applications in various fields, including catalysis and material science (Chohan & Shad, 2011).
Safety and Hazards
4-Bromo-2-phenoxythiazole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .
Mécanisme D'action
Target of Action
Thiazoles and brominated phenols can interact with a variety of biological targets. For instance, some thiazoles target bacterial ribosomes, inhibiting protein synthesis . Brominated phenols, on the other hand, are often used for their antimicrobial properties .
Mode of Action
The mode of action of these compounds generally involves interaction with a biological target, leading to an alteration in the target’s function. For example, thiazoles that inhibit bacterial ribosomes prevent the bacteria from making proteins, which can stop their growth .
Biochemical Pathways
These compounds can affect various biochemical pathways depending on their specific targets. For instance, thiazoles that inhibit protein synthesis would impact all pathways that rely on the production of new proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structures. Generally, factors such as solubility, stability, and size can influence a compound’s pharmacokinetics .
Result of Action
The result of these compounds’ actions would depend on their specific targets and modes of action. For example, thiazoles that inhibit bacterial protein synthesis could lead to the death of bacterial cells .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Propriétés
IUPAC Name |
4-bromo-2-phenoxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-8-6-13-9(11-8)12-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESUUGBCWVUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674647 | |
| Record name | 4-Bromo-2-phenoxy-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065074-43-2 | |
| Record name | 4-Bromo-2-phenoxythiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-phenoxy-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride](/img/structure/B1372150.png)


![4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1372155.png)

![2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1372157.png)



![5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1372165.png)
![(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1372166.png)
